molecular formula C6H3ClN2S B15333805 3-Chloro-4-isothiocyanatopyridine

3-Chloro-4-isothiocyanatopyridine

Cat. No.: B15333805
M. Wt: 170.62 g/mol
InChI Key: IAIYDPJATKIMRI-UHFFFAOYSA-N
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Description

3-Chloro-4-isothiocyanatopyridine is a chemical compound with the molecular formula C₆H₃ClN₂S. It is characterized by the presence of a chlorine atom and an isothiocyanate group attached to a pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-isothiocyanatopyridine can be synthesized through several methods, including the reaction of 3-chloropyridine with thiocyanate salts under specific conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as acetonitrile or dimethylformamide (DMF), to facilitate the formation of the isothiocyanate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-isothiocyanatopyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the isothiocyanate group and the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3-Chloro-4-isothiocyanatopyridine has diverse applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is employed in the study of biological systems, particularly in the development of bioactive molecules.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-isothiocyanatopyridine exerts its effects involves its interaction with molecular targets and pathways. The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas or other derivatives. These interactions can modulate biological processes and contribute to the compound's biological activity.

Comparison with Similar Compounds

3-Chloro-4-isothiocyanatopyridine is similar to other isothiocyanate-containing compounds, such as phenyl isothiocyanate and benzyl isothiocyanate. its unique structure, including the presence of the chlorine atom and the pyridine ring, distinguishes it from these compounds. This uniqueness contributes to its distinct chemical and biological properties.

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Biological Activity

3-Chloro-4-isothiocyanatopyridine (CITP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of CITP, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C₆H₄ClN₂S. The compound features a pyridine ring with a chlorine atom at the 3-position and an isothiocyanate group at the 4-position. The synthesis of CITP typically involves the reaction of 3-amino-4-chloropyridine with carbon disulfide in the presence of a base, which facilitates the formation of the isothiocyanate functional group.

Biological Activities

CITP exhibits a range of biological activities that are primarily attributed to its isothiocyanate group. These activities include:

  • Anticancer Properties : Isothiocyanates are known for their potential anticancer effects. Studies have shown that CITP can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. This effect is mediated through the activation of caspases and modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Activity : CITP has demonstrated antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .
  • Anti-inflammatory Effects : Research indicates that CITP may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect could be beneficial in conditions such as arthritis and other inflammatory diseases .

The biological activity of CITP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Isothiocyanates can inhibit various enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Modulation of Gene Expression : CITP influences the expression of genes involved in detoxification processes, apoptosis, and cell cycle regulation, contributing to its anticancer effects.
  • Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to damage in cellular components and ultimately triggering apoptosis.

Case Studies

Several studies have explored the efficacy of CITP in preclinical models:

  • Study on Cancer Cell Lines : A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with CITP resulted in a significant reduction in cell viability (by approximately 60% at 50 µM concentration) after 48 hours, indicating potent anticancer activity .
  • Antimicrobial Efficacy : In another study assessing antimicrobial efficacy, CITP was tested against various pathogens. The results showed inhibition zones ranging from 15 mm to 25 mm against Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To further understand the unique properties of CITP, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure FeaturesUnique Biological Properties
2-Chloro-5-isothiocyanatopyridineIsothiocyanate at a different positionExhibits different reactivity patterns
4-Chloro-3-isothiocyanatopyridineIsothiocyanate at another positionMay show varying biological activity
This compoundUnique substitution patternNotable for anticancer and antimicrobial effects

Properties

Molecular Formula

C6H3ClN2S

Molecular Weight

170.62 g/mol

IUPAC Name

3-chloro-4-isothiocyanatopyridine

InChI

InChI=1S/C6H3ClN2S/c7-5-3-8-2-1-6(5)9-4-10/h1-3H

InChI Key

IAIYDPJATKIMRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N=C=S)Cl

Origin of Product

United States

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